molecular formula C17H14N2O5 B4042082 3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4042082
M. Wt: 326.30 g/mol
InChI Key: QPOYHTZFCJNNSS-UHFFFAOYSA-N
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Description

3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C17H14N2O5 and its molecular weight is 326.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.09027155 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactions with Nitrogen Dioxide and Nitrous Acid

The compound 3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, as part of the broader family of indoles, participates in reactions with nitrogen dioxide and nitrous acid, leading to various derivatives. Research demonstrates that 2-phenyl- and 1-methyl-2-phenylindole, when reacted with nitrogen dioxide or nitrous acid, mainly form isonitroso and 3-nitroso indole derivatives. These reactions exhibit the chemical versatility of indole compounds and their potential for synthesizing novel organic molecules with specific functionalities (Astolfi et al., 2006).

Antioxidant and Thermal Stability

Indolinonic nitroxides, including derivatives of the compound , have been investigated for their antioxidant activity and thermal stability. These studies are crucial for applications in materials science, particularly in enhancing the durability and performance of polymeric materials. Research indicates that certain indolinonic nitroxides offer better process stabilization and antioxidant properties than traditional phenolic antioxidants in the extrusion of polypropylene, highlighting their importance in industrial processes (Alberti et al., 1993).

Novel Synthesis Methods

The exploration of novel synthesis methods for indoles, including this compound, is another area of scientific research. Techniques such as electro-reductive cyclization have been employed to generate derivatives of indoles, demonstrating the compound's role in developing new synthetic pathways. This research not only expands the chemical toolbox for creating indole derivatives but also opens up new possibilities for designing compounds with tailored properties for various applications (Tanaka et al., 1988).

Development of Non-Ulcerogenic Derivatives

In the pharmaceutical research domain, derivatives of indoles, including the specific compound , have been synthesized and evaluated for their anti-inflammatory and analgesic properties, while minimizing gastrointestinal toxicities associated with traditional NSAIDs. This line of research is particularly significant in the quest for safer and more effective therapeutic agents. Compounds designed to exhibit reduced gastrointestinal ulcerogenicity, alongside promising anti-inflammatory and analgesic activities, exemplify the therapeutic potential of these indole derivatives (Bhandari et al., 2010).

Properties

IUPAC Name

3-hydroxy-1-methyl-5-nitro-3-phenacylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-18-14-8-7-12(19(23)24)9-13(14)17(22,16(18)21)10-15(20)11-5-3-2-4-6-11/h2-9,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOYHTZFCJNNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(C1=O)(CC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
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3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
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3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
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3-hydroxy-1-methyl-5-nitro-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.